molecular formula C13H17ClN2O4 B2747699 2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid CAS No. 1822342-26-6

2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid

Cat. No. B2747699
CAS RN: 1822342-26-6
M. Wt: 300.74
InChI Key: ANKIRQAIQPGNLW-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid, commonly known as Boc-3-Cl-Py-OH, is a chemical compound used in scientific research. It is a derivative of the amino acid proline and is primarily used in the synthesis of peptides and other organic compounds.

Scientific Research Applications

Drug Synthesis and Development

This compound is utilized in the synthesis of various pharmaceuticals. The tert-butoxycarbonyl (Boc) group is often used as a protective group for amines in organic synthesis . This is crucial in the development of new drugs, as it allows for the selective modification of molecules without affecting sensitive amine groups.

Drug Delivery Systems

Due to its structural properties, this compound can be involved in creating prodrugs or drug delivery systems that enhance the delivery and efficacy of therapeutic agents . The Boc group can be removed enzymatically in the body, releasing the active drug at the desired site.

Neutron Capture Therapy

Boron-containing compounds like this one are explored for their potential in neutron capture therapy, a type of cancer treatment. The boron isotope (10B) captures neutrons and undergoes nuclear reactions that are lethal to cancer cells .

Agricultural Chemistry

In agriculture, such compounds can be used to synthesize pesticides or herbicides. The chloropyridinyl group, in particular, is known for its role in the synthesis of compounds with herbicidal properties .

properties

IUPAC Name

3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKIRQAIQPGNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid

CAS RN

1822342-26-6
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(6-chloropyridin-3-yl)propanoic acid
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